molecular formula C9H6Cl2N2O2 B3574371 1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione

1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione

Cat. No.: B3574371
M. Wt: 245.06 g/mol
InChI Key: KZKJPEIUVLLUJE-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione is a heterocyclic compound that belongs to the class of pyrazolidine-3,5-diones. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The presence of the dichlorophenyl group enhances its biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione can be synthesized through various methods. One common approach involves the reaction of 3,5-dichlorobenzoyl chloride with hydrazine hydrate, followed by cyclization to form the pyrazolidine-3,5-dione ring . The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of magnesium catalysis in water medium. This method is advantageous due to its high yield and environmentally friendly conditions . The reaction involves the use of magnesium acetylacetonate as a catalyst, which facilitates the cyclization process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrazolidine-3,5-dione derivatives.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways . The presence of the dichlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive compound.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-5-1-6(11)3-7(2-5)13-9(15)4-8(14)12-13/h1-3H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKJPEIUVLLUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN(C1=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione
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1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione
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1-(3,5-dichlorophenyl)pyrazolidine-3,5-dione

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